molecular formula C21H25N5O4 B2701390 6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876901-89-2

6-(4-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2701390
CAS RN: 876901-89-2
M. Wt: 411.462
InChI Key: ZPODBDDNHJLNRF-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a type of heterocyclic aromatic organic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The compound also contains a purine ring, which is a type of heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Physical And Chemical Properties Analysis

Imidazoles are generally very stable compounds . They can exist in two tautomeric forms because they contain both a basic nitrogen atom and a hydrogen atom . Without specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that include an imidazole ring in their structure are used for their antifungal, antiprotozoal, and antihypertensive effects .

properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-30-16-9-7-15(8-10-16)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)11-6-12-27/h7-10,27H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPODBDDNHJLNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Ethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione

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